
Mercurous ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimercury(2+) is a mercury cation.
Scientific Research Applications
1. Detection and Monitoring of Mercurous Ions
- Electrochemical Surface Plasmon Resonance for Detection: Cheng-Chuan Chen, W. Tsai, and P. Wei (2017) developed a label-free technique using capped gold nanowire arrays combined with electrochemical surface plasmon resonance (EC-SPR) for detecting mercuric ions in water. This method shows potential for sensitive and selective detection of Hg2+ ions, highlighting its applicability in environmental monitoring and biomolecule analysis (Cheng-Chuan Chen, W. Tsai, & P. Wei, 2017).
2. Environmental Pollution and Remediation
- Photophysical Studies for Detection: M. Rele et al. (2006) investigated the effect of Hg2+ ions on the absorption and fluorescence of indole-2-carboxylic acid. This study suggests the potential of using indole-2-carboxylic acid as a novel chemical sensor for the spectrophotometric detection of mercurous ions, which could be significant in environmental pollution monitoring (M. Rele et al., 2006).
3. Molecular Interactions and Toxicity
- Interactions in the Kidney: Rudolfs K. Zalups (2000, 2010) explored the molecular interactions of mercurous and mercuric ions in the kidney. The research focuses on how these ions interact with thiol-containing molecules like glutathione and cysteine, which are critical in understanding the mechanisms of mercury toxicity in renal cells (Rudolfs K. Zalups, 2000), (Rudolfs K. Zalups, 2010).
4. Phytoremediation of Heavy Metals
- Expression of Mercuric Ion Binding Protein in Plants: J. Hsieh et al. (2009) demonstrated that expressing a bacterial mercuric ion binding protein (MerP) in transgenic Arabidopsis plants enhances their tolerance and accumulation capacity for mercury. This approach has potential applications in the decontamination of heavy metals through phytoremediation (J. Hsieh et al., 2009).
5. Analytical Chemistry and Sensor Development
- Development of SERS Substrate for Detection: Xingang Zhang et al. (2017) created a surface-enhanced Raman scattering (SERS) substrate using gold nanoarrays and graphene for detecting Hg2+ in water. This substrate shows potential for sensitive and efficient detection of toxic metal ions, which could be crucial in environmental and food safety applications (Xingang Zhang et al., 2017).
properties
Molecular Formula |
Hg2+2 |
|---|---|
Molecular Weight |
401.18 g/mol |
IUPAC Name |
mercury(1+) |
InChI |
InChI=1S/2Hg/q2*+1 |
InChI Key |
BGARROUSYWXSED-UHFFFAOYSA-N |
Canonical SMILES |
[Hg+].[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



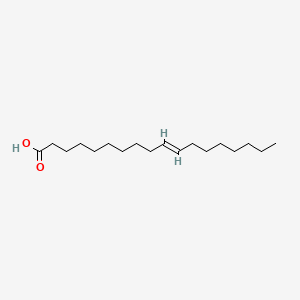
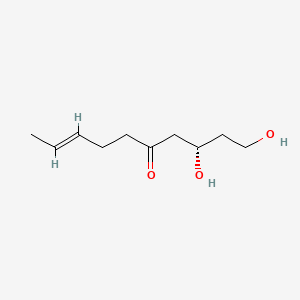

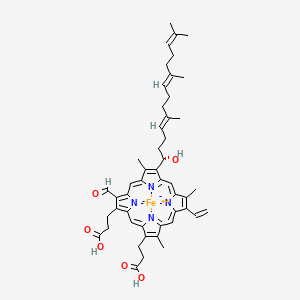
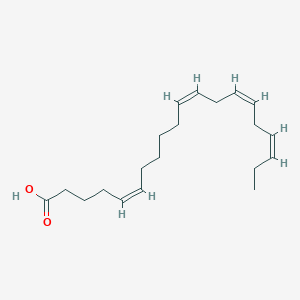
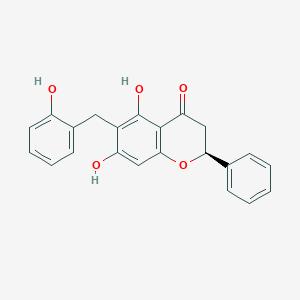
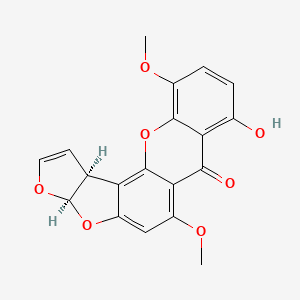
![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
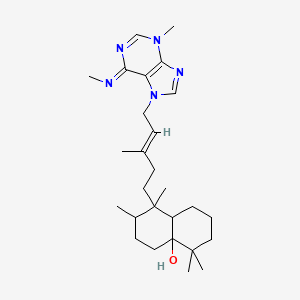
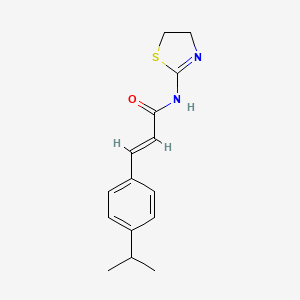



![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)